molecular formula C13H14N2O2S2 B2485505 Methyl 4-amino-3-(2,5-dimethylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate CAS No. 689772-00-7

Methyl 4-amino-3-(2,5-dimethylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate

Cat. No. B2485505
CAS RN: 689772-00-7
M. Wt: 294.39
InChI Key: CVXOGPOCHOYCSW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazole derivatives, including compounds similar to Methyl 4-amino-3-(2,5-dimethylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate, involves several key steps, often starting from basic precursors like dimethyl acetone-1,3-dicarboxylate. Through a series of reactions involving sulfuryl chloride and thiourea, intermediates are transformed into the desired thiazole carboxylates (Žugelj et al., 2009).

Molecular Structure Analysis

The molecular structure of thiazole derivatives can exhibit proton tautomerism and stereoisomerism, as studied through crystal structure and spectroscopic analyses. These properties are significant for understanding the compound's behavior in various chemical environments (Pyrih et al., 2023).

Chemical Reactions and Properties

Thiazole compounds can undergo various chemical reactions, including nucleophilic substitutions and cyclization reactions. The functional groups attached to the thiazole ring, such as amino, methylsulfanyl, and carboxylate groups, significantly influence the compound's reactivity and the types of chemical transformations it can undergo (Hu et al., 2010).

Physical Properties Analysis

The physical properties of thiazole derivatives, such as melting points, solubility, and crystal structure, are crucial for their application in material science and pharmaceuticals. These properties are determined through various analytical techniques, including X-ray crystallography and spectroscopy (Dhandapani et al., 2017).

Chemical Properties Analysis

The chemical properties of thiazole derivatives, including acidity, basicity, and nucleophilicity, are defined by the electronic structure of the thiazole ring and the nature of substituents. These properties are critical for the compound's reactivity and its potential as a building block in organic synthesis (Murai et al., 2018).

properties

IUPAC Name

methyl 4-amino-3-(2,5-dimethylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S2/c1-7-4-5-8(2)9(6-7)15-11(14)10(12(16)17-3)19-13(15)18/h4-6H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVXOGPOCHOYCSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=C(SC2=S)C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-amino-3-(2,5-dimethylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate

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